molecular formula C12H13BrO B2792673 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 1909318-61-1

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B2792673
CAS No.: 1909318-61-1
M. Wt: 253.139
InChI Key: LFDBJYOWBFFESF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-7-oxabicyclo[410]heptane is a bicyclic compound that features a bromophenyl group attached to a seven-membered oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cycloaddition reaction of a suitable diene with a bromophenyl-substituted dienophile. One common method is the Diels-Alder reaction, where a bromophenyl-substituted diene reacts with a suitable dienophile under controlled temperature and pressure conditions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed reactions to achieve high yields and purity. The process typically includes the use of palladium catalysts, ligands, and appropriate solvents to facilitate the cycloaddition reaction and subsequent purification steps to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with an iodine atom instead of bromine.

Uniqueness

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity.

Properties

IUPAC Name

1-(2-bromophenyl)-7-oxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBJYOWBFFESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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